molecular formula C7H11N2O9P B1196018 Hydantocidin-5'-phosphate

Hydantocidin-5'-phosphate

Cat. No. B1196018
M. Wt: 298.14 g/mol
InChI Key: HVXIMXHBUJADCC-GTBMBKLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hydantocidin-5’-Phosphate can be synthesized through various methods. One common approach involves the single-electron-transfer reduction of 2a-iodo-compound as a key step . Another method includes the Bucherer–Bergs reaction, which is a multicomponent reaction involving aldehydes or ketones, potassium cyanide, and ammonium carbonate .

Industrial Production Methods: Industrial production of Hydantocidin-5’-Phosphate typically involves fermentation processes using Streptomyces hygroscopicus. The compound is then isolated and purified from the fermentation broth .

Mechanism of Action

Hydantocidin-5’-Phosphate exerts its effects by inhibiting adenylosuccinate synthetase, an enzyme involved in de novo purine synthesis. The compound binds to the feedback regulation site of the enzyme, mimicking the natural feedback regulator adenosine 5’-monophosphate . This inhibition disrupts purine biosynthesis, leading to its herbicidal activity.

Comparison with Similar Compounds

properties

Molecular Formula

C7H11N2O9P

Molecular Weight

298.14 g/mol

IUPAC Name

[(5S,7R,8S,9R)-8,9-dihydroxy-2,4-dioxo-6-oxa-1,3-diazaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C7H11N2O9P/c10-3-2(1-17-19(14,15)16)18-7(4(3)11)5(12)8-6(13)9-7/h2-4,10-11H,1H2,(H2,14,15,16)(H2,8,9,12,13)/t2-,3-,4-,7+/m1/s1

InChI Key

HVXIMXHBUJADCC-GTBMBKLPSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@]2(O1)C(=O)NC(=O)N2)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C2(O1)C(=O)NC(=O)N2)O)O)OP(=O)(O)O

synonyms

5'-phosphohydantocidin

Origin of Product

United States

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